1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole
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Overview
Description
1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzyl group attached to the nitrogen atom of the indole ring and a 4-chlorophenylmethylsulfanyl group at the 3-position of the indole ring.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially apply to 1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole as well, impacting its bioavailability.
Result of Action
Indole derivatives have been reported to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Preparation Methods
The synthesis of 1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The benzylation of the indole nitrogen can be achieved using benzyl chloride in the presence of a base such as sodium hydride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Coupling Reactions: The indole ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl boronic acids.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with various biological targets.
Chemical Biology: It is employed in chemical biology to probe the function of biological systems and to develop chemical tools for studying cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Comparison with Similar Compounds
1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole can be compared with other indole derivatives, such as:
1-Benzyl-3-[(4-methylphenyl)methylsulfanyl]indole: Similar structure but with a methyl group instead of a chlorine atom, which may affect its biological activity and chemical reactivity.
1-Benzyl-3-[(4-fluorophenyl)methylsulfanyl]indole: Contains a fluorine atom, which can influence its pharmacokinetic properties and binding interactions.
1-Benzyl-3-[(4-bromophenyl)methylsulfanyl]indole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNS/c23-19-12-10-18(11-13-19)16-25-22-15-24(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAVXIYQOXMHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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